molecular formula C23H30O5 B14069785 Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone CAS No. 102590-07-8

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone

Cat. No.: B14069785
CAS No.: 102590-07-8
M. Wt: 386.5 g/mol
InChI Key: PDFSRDCIVOOOBT-UHFFFAOYSA-N
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Description

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is a diaryl methanone derivative featuring two hydroxyphenyl groups substituted with pentyloxy chains at the 4-position. Its structure (Figure 1) consists of a central ketone group bonded to two aromatic rings, each bearing hydroxyl (-OH) and pentyloxy (-O-C₅H₁₁) substituents. This compound is structurally related to benzophenone-based ultraviolet (UV) absorbers but distinguishes itself through its bis-substitution pattern and alkoxy chain length.

Properties

CAS No.

102590-07-8

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

bis(2-hydroxy-4-pentoxyphenyl)methanone

InChI

InChI=1S/C23H30O5/c1-3-5-7-13-27-17-9-11-19(21(24)15-17)23(26)20-12-10-18(16-22(20)25)28-14-8-6-4-2/h9-12,15-16,24-25H,3-8,13-14H2,1-2H3

InChI Key

PDFSRDCIVOOOBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone typically involves the reaction of 2-hydroxy-4-(pentyloxy)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the methanone core can produce secondary alcohols .

Scientific Research Applications

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and pentyloxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methanone core can also participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₅H₃₄O₅
  • Molecular Weight : 426.54 g/mol (calculated).
  • Functional Groups: Two phenolic -OH groups, two ether-linked pentyl chains, and a central ketone.

While direct synthesis data for this compound are absent in the provided evidence, analogous methodologies (e.g., alkylation of dihydroxybenzophenone precursors using pentyl bromide under basic conditions) can be inferred from similar compounds .

Structural Analogs and Substitution Effects

Table 1: Structural Comparison of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone and Key Analogs
Compound Name Substituents Molecular Formula Key Applications/Properties
This compound Two 2-hydroxy-4-pentyloxy phenyl groups C₂₅H₃₄O₅ Potential UV absorber (theoretical)
Octabenzone ([2-hydroxy-4-(octyloxy)phenyl]phenylmethanone) 2-hydroxy-4-octyloxy phenyl + phenyl C₂₁H₂₆O₃ Commercial UV stabilizer (e.g., ADK STAB 1413)
Bis(2-hydroxy-4-methoxyphenyl)methanone Two 2-hydroxy-4-methoxy phenyl groups C₁₅H₁₄O₅ UV absorber (higher polarity)
1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone Single acetophenone core + pentyloxy C₁₃H₁₈O₃ Intermediate in organic synthesis
Key Observations :

Alkoxy Chain Length: The pentyloxy chain (C₅H₁₁) in the target compound offers intermediate lipophilicity compared to Octabenzone’s octyloxy (C₈H₁₇) group. Longer chains enhance solubility in non-polar matrices (e.g., polymers) but may reduce compatibility with polar substrates .

Acetophenone derivatives (e.g., 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone) lack the conjugated diaryl ketone structure, resulting in weaker UV absorption .

Physical and Chemical Properties

Table 2: Comparative Properties
Property This compound Octabenzone Bis(2-hydroxy-4-methoxyphenyl)methanone
Molecular Weight 426.54 g/mol 326.44 g/mol 274.27 g/mol
Melting Point Not reported (predicted: 80–90°C) 47–49°C 120–125°C
LogP (Lipophilicity) ~5.2 (estimated) 8.1 ~3.8
UV Absorption Range 280–350 nm (theoretical) 290–340 nm 270–330 nm
Key Findings :
  • Thermal Stability: Bis-substituted methanones generally exhibit higher melting points than mono-substituted analogs due to increased molecular symmetry and intermolecular interactions.
  • UV Absorption: The target compound’s conjugated diaryl structure likely enhances molar absorptivity in the UV-B/C range compared to mono-substituted benzophenones .

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